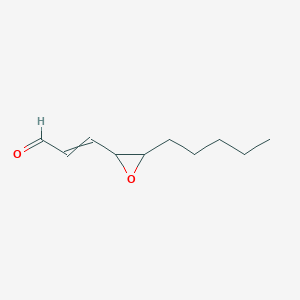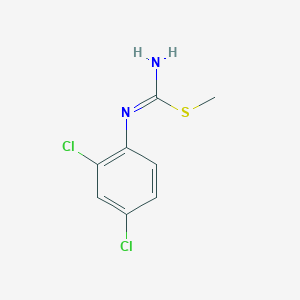
(5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid, also known as 18F-FATP, is a radiopharmaceutical compound that has shown potential in various biomedical imaging applications.
Wirkmechanismus
The mechanism of action of (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid involves the uptake and metabolism of the compound by cells in the body. The fatty acid component of (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid is taken up by cells and metabolized in the mitochondria, where it is used as a source of energy. The radioactive fluorine atom in (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid emits positrons, which can be detected by PET scanners. The detection of positrons allows for the visualization of the metabolic activity of cells in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid are related to its metabolism and uptake by cells in the body. The fatty acid component of (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid is metabolized in the mitochondria, where it is used as a source of energy. The radioactive fluorine atom in (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid emits positrons, which can be detected by PET scanners. The detection of positrons allows for the visualization of the metabolic activity of cells in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid in lab experiments is its ability to provide information about the metabolic activity of cells in the body. This information can be used to study various diseases and conditions, including heart disease and cancer. However, there are also limitations to using (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid in lab experiments. One limitation is the cost of the compound, which can be expensive to produce and use. Another limitation is the short half-life of the compound, which means that it must be used soon after synthesis.
Zukünftige Richtungen
There are several future directions for the use of (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid in biomedical imaging and research. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the use of (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid in combination with other imaging agents to provide more comprehensive information about disease and metabolic activity. Additionally, the use of (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid in preclinical studies may provide valuable information about the safety and efficacy of new drugs and treatments.
Synthesemethoden
The synthesis of (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid involves the reaction of a precursor molecule with a radioactive fluorine atom. The precursor molecule used in the synthesis is a long-chain fatty acid, which is first activated by the formation of a thioester bond with Coenzyme A (CoA). The activated fatty acid is then reacted with a fluorine-containing reagent to produce the final product, (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid. The synthesis of (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid is typically performed using a cyclotron, which is a type of particle accelerator that can produce high-energy particles for use in nuclear reactions.
Wissenschaftliche Forschungsanwendungen
(5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid has been used in various biomedical imaging applications, including positron emission tomography (PET) and magnetic resonance imaging (MRI). PET is a non-invasive imaging technique that uses radioactive tracers to visualize metabolic processes in the body. (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid has been used as a tracer for imaging myocardial fatty acid metabolism in patients with heart disease. MRI is another imaging technique that uses magnetic fields and radio waves to produce images of the body. (5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid has been used as a contrast agent for imaging brain tumors and other types of cancer.
Eigenschaften
CAS-Nummer |
161882-27-5 |
|---|---|
Produktname |
(5E,8E,11E,14E)-20-(18F)Fluoranylicosa-5,8,11,14-tetraenoic acid |
Molekularformel |
C4H3FN2O2 |
Molekulargewicht |
321.5 g/mol |
IUPAC-Name |
(5E,8E,11E,14E)-20-(18F)fluoranylicosa-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H31FO2/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h1,3-4,6-7,9-10,12H,2,5,8,11,13-19H2,(H,22,23)/b3-1+,6-4+,9-7+,12-10+/i21-1 |
InChI-Schlüssel |
SYCLRLSYDSKRQU-RVMDOCBSSA-N |
Isomerische SMILES |
C(CC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O)CC[18F] |
SMILES |
C(CCC=CCC=CCC=CCC=CCCCC(=O)O)CCF |
Kanonische SMILES |
C(CCC=CCC=CCC=CCC=CCCCC(=O)O)CCF |
Synonyme |
20-fluoroarachidonic acid FAA-20 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3S,7R,8R,9S,10R,13S,14S,17S)-17-acetyloxy-7-(4-methoxyphenyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B221668.png)
![2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B221677.png)
![1-({8-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]dibenzo[b,d]furan-2-yl}methyl)-1H-indole-2,3-dione](/img/structure/B221681.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylamino)methylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B221687.png)


![(8E)-8-[[2-(Dibutylamino)-4-phenyl-1,3-thiazol-5-yl]imino]-2-heptan-3-yl-7-methyl-5-oxo-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B221695.png)
![N-(3,5-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B221705.png)
![4-tert-butyl-N-(3-{[(4-fluorophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B221706.png)


![2-(3-Bromophenyl)oxazolo[4,5-b]pyridine](/img/structure/B221729.png)
![2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine](/img/structure/B221739.png)